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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism, applications, and

experimental protocols associated with the PAd-DalPhos ligand in nickel-catalyzed cross-

coupling reactions. The unique structural features of PAd-DalPhos have established it as a

highly effective ligand for a range of challenging transformations, offering a cost-effective and

efficient alternative to traditional palladium-based systems.

Introduction: The Rise of PAd-DalPhos in Nickel
Catalysis
Nickel-catalyzed cross-coupling reactions have emerged as powerful tools in modern organic

synthesis, providing access to a wide array of carbon-heteroatom and carbon-carbon bonds.[1]

The economic and environmental advantages of using nickel over precious metals like

palladium have driven significant research into the development of robust and versatile nickel

catalytic systems. In this context, the design of supporting ligands has been paramount to

achieving high efficiency, selectivity, and broad substrate scope.

PAd-DalPhos, a member of the 'DalPhos' (Dalhousie Phosphine) family of ligands, has

distinguished itself as a particularly effective ligand in nickel catalysis.[2] Characterized by a

sterically demanding and electron-rich bisphosphine structure, PAd-DalPhos has proven

instrumental in overcoming challenges associated with the coupling of unreactive substrates,

such as (hetero)aryl chlorides, and in facilitating reactions under mild conditions.[1] This guide
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will delve into the core of the PAd-DalPhos/Nickel catalytic system, elucidating its mechanism

and providing practical information for its application.

The PAd-DalPhos Ligand: Structure and Electronic
Properties
The efficacy of PAd-DalPhos in nickel catalysis is intrinsically linked to its unique molecular

architecture. The ligand features a P-adamantyl group and a di(o-tolyl)phosphino group bridged

by a phenyl backbone. This structure imparts a combination of significant steric bulk and strong

electron-donating character, which are crucial for stabilizing the nickel center and promoting

key steps in the catalytic cycle. The steric hindrance created by the bulky adamantyl and o-tolyl

groups facilitates the formation of monoligated nickel species, which are often more reactive,

and promotes the final reductive elimination step.

The Catalytic Cycle: A Ni(0)/Ni(II) Pathway
The generally accepted mechanism for PAd-DalPhos-ligated nickel-catalyzed cross-coupling

reactions proceeds through a Ni(0)/Ni(II) catalytic cycle. This cycle can be broken down into

three primary steps: oxidative addition, transmetalation (or heteroatom coordination and

deprotonation for C-N/C-O couplings), and reductive elimination.

L-Ni(0)

L-Ni(II)(Ar)(X)Oxidative Addition
(Ar-X)

[L-Ni(II)(Ar)(NuH)]+X-

Nucleophile Coordination
(Nu-H)

L-Ni(II)(Ar)(Nu)

Deprotonation
(-HX, Base)

Reductive Elimination
(Ar-Nu)

Click to download full resolution via product page

Figure 1: Proposed Ni(0)/Ni(II) catalytic cycle for C-N/C-O cross-coupling.

Oxidative Addition: The cycle commences with the oxidative addition of an aryl electrophile (Ar-

X) to the active L-Ni(0) species (where L = PAd-DalPhos). This step forms a Ni(II)

intermediate, L-Ni(II)(Ar)(X). The electron-rich nature of PAd-DalPhos facilitates this often rate-

limiting step.
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Nucleophile Coordination and Deprotonation: For C-N and C-O cross-couplings, the

nucleophile (e.g., an amine or alcohol, Nu-H) coordinates to the Ni(II) center. Subsequent

deprotonation by a base generates a key L-Ni(II)(Ar)(Nu) intermediate.

Reductive Elimination: This final, product-forming step involves the reductive elimination of the

newly formed Ar-Nu bond from the L-Ni(II)(Ar)(Nu) complex, regenerating the active L-Ni(0)

catalyst. The steric bulk of the PAd-DalPhos ligand is thought to be crucial in promoting this

step, which is often the turnover-limiting step in the cycle. Computational studies have

supported the idea that PAd-DalPhos accelerates this rate-limiting reductive elimination.

Quantitative Data Summary
The PAd-DalPhos/Nickel system has demonstrated high efficacy across a range of cross-

coupling reactions. The following tables summarize representative quantitative data for C-N

and C-O bond forming reactions.

Table 1: Nickel-Catalyzed Amination of (Hetero)aryl Chlorides with Various Amines
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Entry
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g
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t
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Time
(h)

Yield
(%)

1

4-

Chlorot

oluene
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ia
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2

1-

Chloron

aphthal

ene

Morphol
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1 NaOtBu

Dioxan

e
100 18 98

3
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Chlorop
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Butylam
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2 K3PO4 Toluene 110 24 85

4
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Chloroa

nisole

Aniline 2 NaOtBu
Dioxan

e
100 18 92

5

3-

Chlorob
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ile
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1 NaOtBu Toluene RT 24 88

Table 2: Nickel-Catalyzed C-O Coupling of (Hetero)aryl Chlorides with Alcohols and Phenols
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Entry
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(°C)

Time
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5
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e
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Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the application of

this catalytic system.

Synthesis of the (PAd-DalPhos)Ni(o-tolyl)Cl Precatalyst
The air- and moisture-stable (PAd-DalPhos)Ni(o-tolyl)Cl precatalyst is a convenient starting

material for many nickel-catalyzed reactions.[2]
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Figure 2: Workflow for the synthesis of the (PAd-DalPhos)Ni(o-tolyl)Cl precatalyst.

Procedure:

To a solution of (Ph3P)2NiCl2 (1.0 equiv) in anhydrous THF is added a solution of o-

tolylmagnesium bromide (1.1 equiv) in THF dropwise at room temperature under an inert

atmosphere.

The reaction mixture is stirred for 2 hours, after which the solvent is removed under reduced

pressure.
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The resulting solid is dissolved in toluene, and PAd-DalPhos (1.05 equiv) is added.

The mixture is heated to 80 °C and stirred for 4 hours.

After cooling to room temperature, the solvent is concentrated, and the product is

precipitated by the addition of pentane.

The solid is collected by filtration, washed with pentane, and dried under vacuum to afford

the (PAd-DalPhos)Ni(o-tolyl)Cl precatalyst.

General Procedure for Nickel-Catalyzed C-N Cross-
Coupling
Procedure:

In a nitrogen-filled glovebox, a vial is charged with the (PAd-DalPhos)Ni(o-tolyl)Cl

precatalyst (1-5 mol%), the aryl chloride (1.0 equiv), the amine (1.2 equiv), and the base (1.5

equiv).

The appropriate anhydrous solvent (e.g., toluene, dioxane) is added.

The vial is sealed and removed from the glovebox.

The reaction mixture is stirred at the specified temperature for the indicated time.

Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic

solvent (e.g., ethyl acetate), and filtered through a pad of celite.

The filtrate is concentrated under reduced pressure, and the crude product is purified by

column chromatography on silica gel.

Conclusion
The PAd-DalPhos ligand has proven to be a cornerstone in the advancement of nickel-

catalyzed cross-coupling reactions. Its unique steric and electronic properties enable the

efficient coupling of a wide range of substrates, including challenging and readily available aryl

chlorides. The proposed Ni(0)/Ni(II) catalytic cycle, particularly the ligand's role in promoting the

rate-limiting reductive elimination step, provides a solid framework for understanding its
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reactivity. The data and protocols presented in this guide are intended to equip researchers and

drug development professionals with the necessary information to effectively utilize this

powerful catalytic system in their synthetic endeavors. The continued exploration of DalPhos

ligands and their applications promises to further expand the capabilities of nickel catalysis in

the synthesis of complex molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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